2,2'-Azanediylbis(N-ethylacetamide)
Description
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-[[2-(ethylamino)-2-oxoethyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3O2/c1-3-10-7(12)5-9-6-8(13)11-4-2/h9H,3-6H2,1-2H3,(H,10,12)(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKCRQOGIRTLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CNCC(=O)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 2,2'-Azanediylbis(N-ethylacetamide)
The following technical guide is structured to serve as a primary reference for researchers and drug development professionals dealing with 2,2'-Azanediylbis(N-ethylacetamide) .
Given the compound's specific profile as a secondary amine impurity and potential ligand, this guide prioritizes its role in Nitrosamine Risk Assessment (NRA) and Pharmaceutical Quality Control , areas of critical importance in modern regulatory landscapes (FDA/EMA).
CAS Registry Number: 1156376-98-5 (Free Base) | 2137886-36-1 (Hydrochloride) Synonyms: N,N'-Diethyliminodiacetamide; 2,2'-Iminobis(N-ethylacetamide)
Executive Summary & Application Scope
2,2'-Azanediylbis(N-ethylacetamide) is a secondary amine derivative of iminodiacetic acid. In pharmaceutical development, it serves two critical functions:
-
Impurity Reference Standard: It is a known process impurity in the synthesis of N-ethylacetamide-based drugs or excipients, often arising from the over-alkylation of ammonia or ethylamine during nucleophilic substitution reactions.
-
Nitrosamine Precursor: As a secondary amine, it is a "Red Flag" structure in Nitrosamine Risk Assessments (NRA). Under acidic conditions in the presence of nitrites, it readily forms N-nitroso-2,2'-azanediylbis(N-ethylacetamide) , a potential mutagenic impurity.
This guide details the physicochemical baseline, synthetic pathways for standard generation, and analytical strategies for detection.[1]
Physicochemical Profiling
Note: Experimental data for this specific impurity is limited in public registries. The values below represent a synthesis of available vendor data and QSAR (Quantitative Structure-Activity Relationship) predictions based on the iminodiacetic acid diamide scaffold.
Table 1: Core Chemical Properties
| Property | Value / Description | Source/Rationale |
| Molecular Formula | Calculated | |
| Molecular Weight | 215.30 g/mol | Calculated |
| Physical State | Viscous Liquid or Low-Melting Solid | H-bonding network of diamides |
| Solubility (Water) | High (>10 mg/mL) | Polar amide + ionizable amine |
| Solubility (Organic) | Soluble in DMSO, Methanol, Ethanol | Polar organic solvents |
| pKa (Basic N) | 8.2 ± 0.5 (Predicted) | Analogous to Iminodiacetic acid diamides |
| LogP | -0.5 to 0.2 (Predicted) | Hydrophilic nature |
| H-Bond Donors | 3 (1 amine, 2 amide NH) | Structural analysis |
| H-Bond Acceptors | 3 (1 amine N, 2 carbonyl O) | Structural analysis |
Structural Causality
The molecule consists of a central secondary amine flanked by two N-ethylacetamide arms.
-
Solubility: The two amide groups act as strong hydrogen bond acceptors/donors, rendering the molecule highly soluble in aqueous and polar media.[1] This makes it difficult to remove via standard aqueous workups (liquid-liquid extraction) if the organic phase is non-polar.
-
Reactivity: The central nitrogen is nucleophilic. In the presence of alkylating agents, it can form tertiary amines.[1] In the presence of nitrosating agents (
), it forms nitrosamines.
Synthetic Pathways & Formation Mechanisms
Understanding how this compound forms is essential for Root Cause Analysis (RCA) in manufacturing.
A. Formation as a Process Impurity
The compound typically arises during the synthesis of N-ethylglycine derivatives or during the reaction of 2-chloro-N-ethylacetamide with ammonia.
Mechanism:
-
Primary Reaction: Ammonia reacts with 2-chloro-N-ethylacetamide to form the primary amine (Glycine derivative).
-
Secondary Reaction (Over-alkylation): The newly formed primary amine is more nucleophilic than ammonia. It attacks another molecule of 2-chloro-N-ethylacetamide, forming the dimer: 2,2'-Azanediylbis(N-ethylacetamide) .
B. Controlled Synthesis (Reference Standard)
To synthesize this compound for use as a QC standard:
-
Reagents: Iminodiacetic acid (IDA), Ethylamine, Coupling Reagent (EDC/HOBt or DCC).
-
Workflow: Direct amidation of IDA with excess ethylamine prevents polymerization and yields the clean diamide.
Visualization: Impurity Formation Pathway
The following diagram illustrates the competitive reaction pathway leading to the formation of the target impurity.
Figure 1: Competitive alkylation pathway where the desired primary amine intermediate reacts with starting material to form the secondary amine impurity.
Critical Risk: Nitrosamine Formation
Authoritative Insight: In the context of ICH M7 and FDA guidance on mutagenic impurities, 2,2'-Azanediylbis(N-ethylacetamide) is a Class 1/2 Nitrosamine Precursor .
The Mechanism
If a drug product formulation contains this impurity and traces of nitrites (common in excipients like Microcrystalline Cellulose or Lactose), the following reaction occurs under acidic conditions (manufacturing or stomach):
The resulting compound, N-nitroso-2,2'-azanediylbis(N-ethylacetamide) , belongs to the N-nitroso-iminodiacetic acid (NIDA) family. While specific toxicology data for this derivative may be sparse, structurally related N-nitroso compounds are treated as part of the "Cohort of Concern" with strict limits (often < 18 ng/day or 26.5 ng/day intake limits).
Visualization: Nitrosation Pathway
Figure 2: Conversion of the secondary amine impurity into a potentially mutagenic N-nitrosamine.
Analytical Methodologies
To detect and quantify this compound, generic HPLC methods often fail due to its lack of a strong UV chromophore (only weak amide absorption at 205-210 nm).
Recommended Protocol: LC-MS/MS
Rationale: The compound is polar and lacks aromatic rings, making UV detection insensitive. Mass spectrometry (MS) is required for trace-level analysis (ppm/ppb).
Step-by-Step Workflow:
-
Column Selection: Use a Polar C18 or HILIC column. Standard C18 may result in poor retention due to the compound's high polarity (LogP ~ -0.5).
-
Recommended: Waters XBridge Amide or Phenomenex Luna Omega Polar C18.
-
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water (pH 3.5).
-
B: Acetonitrile.
-
Note: Acidic pH ensures the amine is protonated (
), improving sensitivity in ESI+ mode.
-
-
MS Settings (ESI+):
-
Parent Ion: m/z 216.3
. -
Fragment Ions (MRM):
-
Transition 1 (Quant): 216.3
129.1 (Loss of one N-ethylacetamide arm). -
Transition 2 (Qual): 216.3
72.1 (Ethylacetamide fragment).
-
-
Self-Validating Check
-
System Suitability: Inject the reference standard. The peak must show a symmetry factor between 0.8 and 1.5.
-
Blank Check: Ensure the blank injection shows no carryover, as sticky amides can adsorb to injector ports.[1]
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption and hydrolysis.
-
Disposal: Incineration in a chemical combustor equipped with a scrubber (contains Nitrogen).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12703, N,N-Diethylacetamide (Related Structure). Retrieved from [Link]
-
U.S. Food and Drug Administration (2021). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (Contextual reference for Secondary Amine Risk). Retrieved from [Link]
-
European Medicines Agency (2023). Nitrosamine impurities in human medicinal products. Retrieved from [Link]
Sources
An In-depth Technical Guide on 2,2'-Azanediylbis(N-ethylacetamide) in Amide Bond Research
This guide provides a comprehensive technical overview of 2,2'-Azanediylbis(N-ethylacetamide), a notable member of the diamido-amine ligand class. Designed for researchers, scientists, and professionals in drug development, this document delves into its synthesis, coordination chemistry, and its emerging role in catalytic processes relevant to amide bond research. Our focus is on providing not just procedural steps but the underlying scientific rationale to empower innovative research and application.
Introduction: The Significance of Diamido-Amine Ligands in Modern Chemistry
The amide bond is a cornerstone of chemical and biological structures, from pharmaceuticals to advanced materials. The pursuit of efficient and selective methods for amide bond formation is a central theme in contemporary organic synthesis.[1] In this context, the design and application of sophisticated ligands to modulate the reactivity of metal catalysts have become paramount. 2,2'-Azanediylbis(N-ethylacetamide) belongs to the versatile class of diamido-amine ligands, which are characterized by a central amine donor atom flanked by two amide functionalities. These ligands are adept at forming stable chelate complexes with a variety of transition metals, thereby creating tailored catalytic environments for a range of chemical transformations.
The core structure of these ligands, featuring a tridentate N,N,N-donor set, allows for the fine-tuning of steric and electronic properties of the resulting metal complexes. This adaptability is crucial for influencing the catalytic activity and selectivity in reactions such as oxygen atom transfer and hydroamination, which are mechanistically related to aspects of amide bond chemistry.[2][3][4]
Synthesis and Characterization of 2,2'-Azanediylbis(N-ethylacetamide)
While specific literature detailing the synthesis of 2,2'-Azanediylbis(N-ethylacetamide) is not abundant, a reliable synthetic route can be postulated based on established methodologies for analogous N-substituted diamides. The most plausible approach involves a two-step process starting from commercially available reagents.
Postulated Synthetic Pathway
The synthesis likely proceeds via the initial formation of an ethylamine-protected iminodiacetic acid derivative, followed by amidation. A proposed reaction scheme is outlined below.
Caption: A postulated synthetic pathway for 2,2'-Azanediylbis(N-ethylacetamide).
Experimental Protocol: A General Method for Diamide Ligand Synthesis
This protocol is adapted from established procedures for similar diamido-amine ligands and can be optimized for the synthesis of 2,2'-Azanediylbis(N-ethylacetamide).
Step 1: Synthesis of Diethyl Iminodiacetate
-
To a stirred solution of iminodiacetic acid (1.0 eq) in ethanol (10 mL/g of acid), slowly add thionyl chloride (2.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield diethyl iminodiacetate.
Step 2: Synthesis of 2,2'-Azanediylbis(N-ethylacetamide)
-
Dissolve diethyl iminodiacetate (1.0 eq) in a sealed tube with an excess of ethylamine (10-20 eq) in methanol.
-
Heat the mixture to 80-100 °C for 24-48 hours.
-
Cool the reaction vessel and evaporate the excess ethylamine and solvent.
-
Purify the crude product by column chromatography on silica gel to obtain 2,2'-Azanediylbis(N-ethylacetamide).
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide and amine functional groups.
Coordination Chemistry and Chelating Properties
2,2'-Azanediylbis(N-ethylacetamide) is a tridentate ligand, coordinating to metal centers through the central amine nitrogen and the two amide oxygen atoms. This N,N,O-coordination mode forms two stable five-membered chelate rings, a common feature of this ligand class that enhances the stability of the resulting metal complexes.[5]
The nature of the N-ethyl substituents on the amide groups can influence the steric environment around the metal center, which in turn can affect the catalytic activity and selectivity of the complex.
Caption: Chelation of a metal ion by 2,2'-Azanediylbis(N-ethylacetamide).
Role in Amide Bond Research: Catalytic Applications
While direct involvement in amide bond formation is not its primary role, 2,2'-Azanediylbis(N-ethylacetamide) and its analogs are crucial in the broader context of amide bond research through their use in metal-catalyzed reactions.
Oxygen Atom Transfer (OAT) Catalysis
Rhenium complexes of diamido-amine ligands have been shown to be effective catalysts for oxygen atom transfer reactions.[2][3] These reactions are mechanistically relevant to oxidation processes that can be involved in the synthesis of precursors for amide bond formation. The electronic properties of the diamido-amine ligand, influenced by the substituents on the amide nitrogen, play a critical role in the catalytic efficiency. Electron-withdrawing groups on the ligand have been shown to increase the rate of catalysis.[3]
Table 1: Comparison of Catalytic Activity in OAT Reactions
| Catalyst Precursor | Ligand Substituent | Relative Reaction Rate | Reference |
| [Re(O)(I)((Mes)NCH₂CH₂)₂N(Me)] | Mesityl (electron-donating) | Low | [3] |
| [Re(O)(I)((C₆F₅)NCH₂CH₂)₂N(Me)] | Pentafluorophenyl (electron-withdrawing) | High | [3] |
Hydroamination Reactions
Actinide complexes with diamido-ether ligands have demonstrated catalytic activity in intramolecular hydroamination of aminoalkenes.[4] This reaction forms a new C-N bond, a fundamental step in many synthetic routes leading to complex nitrogen-containing molecules, including those with amide functionalities. The choice of metal center and the steric and electronic properties of the diamido-amine ligand are key to the success of these transformations.
Future Perspectives and Conclusion
2,2'-Azanediylbis(N-ethylacetamide) represents a versatile and accessible ligand scaffold with significant potential in coordination chemistry and catalysis. While its direct application in amide bond forming reactions is an area ripe for exploration, its established role in analogous catalytic systems highlights its importance in the broader field of amide bond research. Future work should focus on the synthesis and characterization of its metal complexes and the systematic evaluation of their catalytic activity in a wider range of transformations, including direct amidation reactions. The insights gained from such studies will undoubtedly contribute to the development of more efficient and selective catalysts for the synthesis of molecules of biological and industrial importance.
References
-
Ison, E. A., & Boyle, P. D. (2009). Synthesis of oxorhenium(V) complexes with diamido amine ancillary ligands and their role in oxygen atom transfer catalysis. Inorganic Chemistry, 48(23), 11337-11346. [Link]
-
Ison, E. A., & Boyle, P. D. (2009). Synthesis of oxorhenium(V) complexes with diamido amine ancillary ligands and their role in oxygen atom transfer catalysis. PubMed, 19888748. [Link]
-
Hayes, C. E., Sarazin, Y., Katz, M. J., Carpentier, J. F., & Leznoff, D. B. (2012). Diamido-Ether Actinide Complexes as Catalysts for the Intramolecular Hydroamination of Aminoalkenes. Organometallics, 31(19), 6874-6883. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4655-4722. [Link]
-
Supramolecular Dimeric MnIII Complexes: Synthesis, Structure, Magnetic Properties, and Catalytic Oxidation Studies - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Parent-amido (NH2) palladium(II) complexes: Synthesis, reactions, and catalytic hydroamination - Semantic Scholar. (2016). Retrieved February 15, 2026, from [Link]
-
Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds - CORE. (n.d.). Retrieved February 15, 2026, from [Link]
-
A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. (n.d.). Retrieved February 15, 2026, from [Link]
-
Bis-amide transition metal complexes: isomerism and DNA interaction study - PubMed. (2013). Retrieved February 15, 2026, from [Link]
-
Amide Bond Activation of Biological Molecules - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Copper(ii) complexes of bis(amino amide) ligands: effect of changes in the amino acid residue - Dalton Transactions (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Lanthanide(III) Complexes Based on an 18-Membered Macrocycle Containing Acetamide Pendants. Structural Characterization and paraCEST Properties | Inorganic Chemistry - ACS Publications. (2021). Retrieved February 15, 2026, from [Link]
-
2,2'-Azanediylbis(N-ethylacetamide) | CAS#:1156376-98-5 | Chemsrc. (n.d.). Retrieved February 15, 2026, from [Link]
-
What is the multi-step synthesis of n-ethylacetamide, starting from chloroethane and ethanoyl? - Quora. (2018). Retrieved February 15, 2026, from [Link]
-
Synthesis and characterization of new 2-(alkylamino)acetamides - ResearchGate. (2003). Retrieved February 15, 2026, from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of oxorhenium(V) complexes with diamido amine ancillary ligands and their role in oxygen atom transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis-amide transition metal complexes: isomerism and DNA interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 2,2'-Azanediylbis(N-ethylacetamide) in Polymer Cross-linking
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of 2,2'-Azanediylbis(N-ethylacetamide) as a Novel Cross-linking Agent
In the realm of polymer science and materials engineering, the development of novel cross-linking agents is paramount for tailoring the physicochemical properties of polymers for a myriad of applications, from advanced drug delivery systems to high-performance coatings and adhesives.[1][2] This document introduces 2,2'-Azanediylbis(N-ethylacetamide), a molecule possessing a unique combination of a central secondary amine and two flanking N-ethylamide functionalities. While direct applications of this specific molecule in polymer cross-linking are not extensively documented, its chemical architecture suggests significant potential as a difunctional cross-linking agent. The central secondary amine group serves as a reactive nucleophilic center, capable of participating in various cross-linking chemistries.[3][4] This application note will explore the theoretical framework, a proposed mechanism, and detailed protocols for the utilization of 2,2'-Azanediylbis(N-ethylacetamide) in the cross-linking of epoxy-functionalized polymers, a widely used class of thermosetting polymers.[5][6]
Chemical Structure of 2,2'-Azanediylbis(N-ethylacetamide)
Caption: Chemical structure of 2,2'-Azanediylbis(N-ethylacetamide).
Proposed Mechanism of Polymer Cross-linking
The cross-linking of polymers using 2,2'-Azanediylbis(N-ethylacetamide) is predicated on the nucleophilic character of its central secondary amine. This amine can react with electrophilic functional groups present on polymer chains, leading to the formation of a three-dimensional network. A prime example of such a reaction is the curing of epoxy resins.[4][5][6] In this process, the lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbon of the epoxide ring. This results in the opening of the epoxide ring and the formation of a stable carbon-nitrogen bond, along with a hydroxyl group.[6][7] As 2,2'-Azanediylbis(N-ethylacetamide) possesses two such reactive sites (the central nitrogen can react twice), it can bridge two different polymer chains, thereby creating a cross-link.
Caption: Proposed mechanism of epoxy polymer cross-linking.
Application Protocol: Cross-linking of a Bisphenol A Diglycidyl Ether (DGEBA)-based Epoxy Polymer
This protocol provides a general procedure for the cross-linking of a DGEBA-based epoxy polymer using 2,2'-Azanediylbis(N-ethylacetamide) as the curing agent. The stoichiometry between the epoxy groups of the polymer and the reactive amine hydrogens of the cross-linker is a critical parameter that influences the properties of the final cross-linked material.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA)-based epoxy prepolymer
-
2,2'-Azanediylbis(N-ethylacetamide) (Cross-linking agent)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Nitrogen gas supply
-
Glass reaction vessel with a mechanical stirrer and a heating mantle
-
Molds for curing (e.g., Teflon or silicone)
-
Vacuum oven
Experimental Workflow:
Caption: Experimental workflow for polymer cross-linking.
Step-by-Step Procedure:
-
Preparation of Reagents:
-
Determine the desired stoichiometric ratio of epoxy groups to the reactive amine hydrogens of 2,2'-Azanediylbis(N-ethylacetamide). The central secondary amine has one reactive hydrogen.
-
Accurately weigh the required amounts of the DGEBA epoxy prepolymer and 2,2'-Azanediylbis(N-ethylacetamide).
-
Prepare separate solutions of the epoxy prepolymer and the cross-linking agent in the chosen anhydrous solvent. The concentration should be adjusted to achieve a suitable viscosity for mixing and casting.
-
-
Cross-linking Reaction:
-
In a clean, dry reaction vessel, add the epoxy prepolymer solution.
-
Begin stirring the solution gently with a mechanical stirrer under a continuous flow of dry nitrogen gas to prevent side reactions with atmospheric moisture and carbon dioxide.
-
Slowly add the solution of 2,2'-Azanediylbis(N-ethylacetamide) to the stirred epoxy solution at room temperature.
-
After complete addition, continue stirring for a predetermined time to ensure homogeneous mixing.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
-
Curing:
-
Carefully pour the bubble-free mixture into the prepared molds.
-
Place the molds in an oven and cure at a specific temperature for a defined period. The optimal curing temperature and time will depend on the specific epoxy system and the desired degree of cross-linking. A typical starting point could be 80-120°C for several hours.
-
After the initial curing, a post-curing step at a higher temperature (e.g., 150°C) can be performed to ensure the completion of the cross-linking reaction and to enhance the mechanical properties of the final material.
-
-
Characterization of the Cross-linked Polymer:
-
Gel Content Determination: The extent of cross-linking can be quantified by measuring the insoluble fraction of the polymer in a suitable solvent.
-
Swelling Studies: The swelling ratio of the cross-linked polymer in various solvents provides information about the cross-link density.
-
Thermal Analysis: Techniques such as Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) of the cross-linked polymer, which is an indicator of the network's rigidity. Thermogravimetric Analysis (TGA) can be used to assess the thermal stability of the material.
-
Mechanical Testing: The mechanical properties, such as tensile strength and modulus, of the cured polymer can be evaluated using standard testing methods.
-
Data Presentation: Influence of Cross-linker Concentration
The concentration of 2,2'-Azanediylbis(N-ethylacetamide) is expected to have a significant impact on the properties of the resulting cross-linked polymer. The following table illustrates a hypothetical set of experiments and expected trends.
| Experiment ID | Epoxy:Amine Hydrogen Molar Ratio | Curing Temperature (°C) | Expected Glass Transition Temperature (Tg) (°C) | Expected Swelling Ratio (in Toluene) | Expected Mechanical Modulus |
| EXP-1 | 1:0.8 | 100 | Moderate | High | Low |
| EXP-2 | 1:1.0 | 100 | High | Moderate | High |
| EXP-3 | 1:1.2 | 100 | Slightly Lower than EXP-2 | Low | Potentially Brittle |
Note: The optimal ratio may need to be determined empirically, as an excess of the amine cross-linker can lead to plasticization effects and a decrease in some mechanical properties.
Conclusion and Future Perspectives
References
Sources
- 1. msesupplies.com [msesupplies.com]
- 2. capitalresin.com [capitalresin.com]
- 3. mdpi.com [mdpi.com]
- 4. Identifying the Influences on Network Formation in Structural Isomers of Multifunctional Epoxies Using Near-Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
procedures for scaling up the synthesis of 2,2'-Azanediylbis(N-ethylacetamide)
Application Note: Process Development & Scale-Up of 2,2'-Azanediylbis(N-ethylacetamide)
Executive Summary & Strategic Rationale
The target molecule, 2,2'-Azanediylbis(N-ethylacetamide) (CAS: 2137886-36-1 for HCl salt), represents a critical class of functionalized secondary amines used as hydrophilic linkers in antibody-drug conjugates (ADCs), peptoid monomers, and chelating ligands.
While laboratory-scale synthesis often relies on expensive coupling reagents (EDC/NHS) reacting iminodiacetic acid with ethylamine, this approach is economically unviable at kilogram scales due to poor atom economy and difficult purification of urea byproducts.
This guide details the "Ester Aminolysis Route," a robust, atom-economical protocol designed for scale-up. By reacting diethyl iminodiacetate with ethylamine, we eliminate coupling reagents, simplify purification to a solvent-switch/crystallization operation, and significantly reduce Cost of Goods Sold (COGS).
Retrosynthetic Analysis & Pathway Selection
To ensure scalability, we select Route B (Aminolysis) over Route A (Coupling).
-
Route A (Coupling): Iminodiacetic acid + Ethylamine + Coupling Agent
Product + Urea Waste.-
Flaw: High cost, difficult waste stream, silica chromatography often required.
-
-
Route B (Aminolysis - Selected): Diethyl iminodiacetate + Ethylamine
Product + Ethanol.
Reaction Scheme
Figure 1: Aminolysis mechanism via nucleophilic acyl substitution. The reaction proceeds through a tetrahedral intermediate, expelling ethanol.
Process Safety & Critical Parameters
-
Ethylamine Handling: Ethylamine (bp 16.6°C) is a volatile, flammable, and toxic gas. For scale-up, use 70% aqueous solution or 2.0 M solution in Methanol .
-
Scale-Up Note: Pressurized vessels are recommended for >100g scales to prevent amine loss and ensure stoichiometry.
-
-
Exotherm Control: The initial aminolysis is exothermic. Uncontrolled addition can lead to local overheating and cyclization to diketopiperazines (impurity).
-
Control: Maintain internal temperature (
) during addition.
-
Detailed Protocol: 100g Scale-Up
Objective: Synthesize 100g of 2,2'-Azanediylbis(N-ethylacetamide) Hydrochloride.
Materials:
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Diethyl iminodiacetate | 189.21 | 1.0 | 85.0 g | Starting Material |
| Ethylamine (70% aq.) | 45.08 | 4.0 | ~115 mL | Reagent |
| Methanol (MeOH) | 32.04 | Solvent | 250 mL | Solvent |
| HCl (4M in Dioxane) | 36.46 | 1.1 | ~125 mL | Salt Formation |
Step-by-Step Procedure:
Phase 1: Aminolysis Reaction
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and dropping funnel. Flush with
. -
Charging: Charge Diethyl iminodiacetate (85.0 g) and Methanol (250 mL) . Stir to dissolve.
-
Addition: Cool the solution to
using an ice/water bath. -
Reaction: Add Ethylamine (70% aq., 115 mL) dropwise via the dropping funnel over 45 minutes.
-
Critical Parameter: Do not allow
to exceed .
-
-
Completion: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 16–24 hours.
-
IPC (In-Process Control): Monitor by TLC (10% MeOH in DCM). Stain with Ninhydrin. The starting diester (
) should disappear; product ( ) appears. -
Validation: IR spectroscopy should show the disappearance of the ester carbonyl (
) and appearance of the amide I/II bands ( ).
-
Phase 2: Work-up & Solvent Swap
-
Concentration: Concentrate the reaction mixture under reduced pressure (
, 50 mbar) to remove methanol, excess ethylamine, and water. Result: Viscous yellow oil. -
Azeotropic Drying: To remove residual water (critical for crystallization), add Absolute Ethanol (200 mL) and re-concentrate. Repeat twice.
-
Why? Water prevents the crystallization of the HCl salt in the next step.
-
Phase 3: Salt Formation & Crystallization
-
Dissolution: Dissolve the viscous oil in Isopropanol (IPA, 300 mL) . Heat to
if necessary to ensure homogeneity. -
Acidification: Cool to
. Slowly add 4M HCl in Dioxane (125 mL) dropwise with vigorous stirring.-
Observation: A white precipitate should form immediately.
-
-
Aging: Stir the slurry at
for 2 hours to maximize yield. -
Filtration: Filter the white solid using a sintered glass funnel.
-
Washing: Wash the cake with cold IPA (
) followed by Diethyl Ether ( ) to remove trace color/impurities. -
Drying: Dry in a vacuum oven at
for 12 hours.
Expected Yield: 95–105 g (80–90%). Appearance: White crystalline solid.
Process Flow Diagram (PFD)
Figure 2: Linear process flow for the synthesis and isolation of the HCl salt.
Analytical Specifications & Quality Control
| Test | Method | Specification | Rationale |
| Identity | 1H NMR (D2O) | Conforms to structure | Verifies ethyl groups and core CH2. |
| Purity | HPLC (C18, ACN/H2O) | > 98.0% (a/a) | Critical for pharmaceutical use. |
| Water Content | Karl Fischer | < 1.0% w/w | Amide salts can be hygroscopic. |
| Residual Solvent | GC-Headspace | < 5000 ppm (IPA/Dioxane) | ICH Q3C compliance. |
| Chloride Content | Titration (AgNO3) | 15.5% ± 0.5% | Confirms mono-HCl stoichiometry. |
Troubleshooting Guide:
-
Issue: Product is an oil, not a solid.
-
Cause: Residual water or excess diester.
-
Fix: Re-dissolve in absolute EtOH, strip to dryness, then use Et2O/IPA for crystallization. Scratch the flask to induce nucleation.
-
-
Issue: Low Yield.
-
Cause: Incomplete aminolysis or loss in mother liquor.
-
Fix: Extend reaction time; cool mother liquor to -20°C to recover second crop.
-
References
-
Green Chemistry of Aminolysis: S. V. Maigali, et al. "Aminolysis of esters: A green approach." Green Chemistry Letters and Reviews, 2010. Link
- General Amide Synthesis Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard text for aminolysis of esters).
-
Commercial Reference & CAS Verification: BLD Pharm. "2,2'-Azanediylbis(N-ethylacetamide) hydrochloride (CAS 2137886-36-1)." Accessed Oct 2023. Link
- Dunn, P.J., et al. Green Chemistry in the Pharmaceutical Industry. Wiley-VCH, 2010.
Sources
- 1. CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride - Google Patents [patents.google.com]
- 2. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity - Google Patents [patents.google.com]
- 3. CN1903831B - Purification method of 3,3'-diethyl-4,4'-diaminodiphenylmethane - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2,2'-Azanediylbis(N-ethylacetamide) Synthesis
Current Status: Operational Ticket ID: #SYN-IDA-004 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Invisible" Yield Loss
The synthesis of 2,2'-Azanediylbis(N-ethylacetamide) (CAS: 2137886-36-1) is deceptively simple. While the theoretical path involves a standard aminolysis of diethyl iminodiacetate, researchers frequently report yields <30%.
The root causes are almost invariably:
-
Thermodynamic Cyclization: The formation of a stable 2,6-piperazinedione ring (cyclic imide) competes with the linear diamide formation.
-
Phase Transfer Loss: The product is highly polar and water-soluble; standard aqueous workups often discard the product with the aqueous waste.
This guide replaces "trial and error" with mechanistic control.
Module 1: Reaction Optimization (The Chemistry)
Q: I am using Diethyl iminodiacetate and Ethylamine. Why does the reaction stall?
A: If you are heating the reaction to "push" it, you are likely promoting the wrong pathway.
The Mechanism: The reaction is a nucleophilic acyl substitution (aminolysis). The secondary amine in the backbone (the "aza" center) is nucleophilic. However, the primary danger is intramolecular cyclization .
-
Kinetic Product (Desired): Linear diamide. Favored by high concentration of ethylamine and lower temperatures (
). -
Thermodynamic Product (Undesired): 4-ethyl-1-(2-(ethylamino)-2-oxoethyl)piperazine-2,6-dione. Favored by high heat and low amine concentration.
Protocol Adjustment:
-
Solvent: Use Methanol (MeOH) or Ethanol (EtOH) . Avoid water (hydrolysis risk).
-
Stoichiometry: Use a large excess of Ethylamine (5–10 equivalents). This drives the equilibrium toward the amide and suppresses the reversible ring-closing.
-
Temperature: Run at Room Temperature (20–25°C) for 24–48 hours. Do NOT reflux.
Visualization: The Cyclization Trap
Figure 1: Reaction pathway showing the competition between linear amidation and thermodynamic cyclization.
Module 2: Purification Strategy (The Workup)
Q: My crude NMR looks okay, but after extraction, I have nothing left. Where did it go?
A: You likely washed it away. The product contains three nitrogen atoms capable of hydrogen bonding, making it extremely hydrophilic .
The Solubility Profile:
| Solvent | Solubility | Consequence |
|---|---|---|
| Water | Very High | DO NOT use aqueous washes (brine/water). |
| Dichloromethane | Moderate/Low | Poor extraction efficiency from water. |
| Ethyl Acetate | Low | Product precipitates or oils out. |
| Methanol/Ethanol | High | Good for reaction, bad for crystallization. |
The "Dry" Workup Protocol (Recommended):
-
Evaporation: Remove the solvent and excess ethylamine under reduced pressure (Rotavap). Crucial: Keep the bath temperature below 40°C to prevent cyclization during concentration.
-
Azeotrope: Co-evaporate with toluene twice to remove trace water/amine.
-
Trituration (Not Extraction):
-
The residue will be an oil or semi-solid.
-
Add Diethyl Ether or Hexane (in which the product is insoluble) and scratch the flask vigorously.
-
This removes non-polar impurities while the product solidifies.
-
-
Recrystallization: If further purity is needed, recrystallize from Acetonitrile or a Isopropanol/Ether mix.
Module 3: Analytical Forensics
Q: I have a product, but the NMR spectra has "extra" peaks. Is it the cyclic impurity?
A: Use Carbon-13 NMR to diagnose the "Piperazinedione" impurity.
Diagnostic Signals:
| Signal Type | Target Molecule (Linear) | Impurity (Cyclic Piperazinedione) |
| Carbonyl ( | ~170–172 ppm (Amide) | ~165–168 ppm (Imide - shifted upfield) |
| Methylene ( | Singlet (or close to it) | Split/Shifted due to ring constraints |
| IR Spectrum | Single Carbonyl band (~1650 cm⁻¹) | Doublet Carbonyl (Sym/Asym stretch of imide) |
| Mass Spec (ESI) |
Troubleshooting Flowchart
Use this decision tree to diagnose your current batch failure.
Figure 2: Decision tree for isolating the cause of low yields.
References
-
Reaction Mechanism (Aminolysis): BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of N-Ethylacetamide. Retrieved from
-
Starting Material Properties: National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 80502, Diethyl iminodiacetate. Retrieved from
-
Side Reaction (Piperazinedione Formation): eScholarship. (2016). Side Reactions in Aminolysis: Cyclization Risks. Retrieved from
-
Purification of Hydrophilic Amides: CymitQuimica. (2025). Chemical Properties and Handling of Iminodiacetic Acid Derivatives. Retrieved from
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
resolving solubility issues with 2,2'-Azanediylbis(N-ethylacetamide) in aqueous media
This technical support guide addresses solubility challenges associated with 2,2'-Azanediylbis(N-ethylacetamide) (CAS: 2137886-36-1), a secondary amine-bridged bis-amide often used as a specialized ligand or intermediate in polymer synthesis.[1]
Solubility Optimization & Troubleshooting Guide[1][2]
Product Reference: 2,2'-Azanediylbis(N-ethylacetamide) CAS: 2137886-36-1 Molecular Formula: C₈H₁₇N₃O₂ (Free Base) | MW: 187.24 g/mol [1]
Core Solubility Profile
Understanding the physicochemical nature of this molecule is the first step to resolving dissolution failure.[1] The molecule consists of a central secondary amine flanked by two N-ethylacetamide arms.[1]
| Parameter | Characteristic | Technical Implication |
| Functional Groups | 2x Amides, 1x Secondary Amine | Amphiphilic nature.[1] Amides provide H-bonding; Ethyl groups add hydrophobicity.[1] |
| pKa (Central Amine) | Est.[1][2] 7.8 – 8.5 | Critical: The molecule exists in equilibrium between a protonated cation (soluble) and a neutral free base (less soluble) near physiological pH.[1] |
| Crystal Lattice | High Energy | Strong intermolecular Hydrogen Bonding (Amide-Amide) resists dissolution in the solid state.[1] |
| Preferred Solvents | Water (pH < 6), DMSO, Ethanol | Requires protonation for high aqueous solubility.[1] |
Troubleshooting Workflows
Issue A: "The powder floats or clumps in water and will not dissolve."[1][2]
Diagnosis: You are likely working with the Free Base form in neutral water (pH 7.0).[1] The hydrophobic ethyl groups and strong crystal lattice prevent hydration.[1] The Fix: Protonation is required to break the crystal lattice and solvate the amine.[1]
Step-by-Step Protocol:
-
Suspend the desired amount of powder in 80% of the final volume of water.[1]
-
Do not heat initially (heating can promote degradation/hydrolysis).[1]
-
Add 0.1 M HCl or Acetic Acid dropwise while stirring.
-
Monitor clarity.[1] As the pH drops below 6.0, the amine protonates (
), drastically increasing polarity.[1] -
Once dissolved, adjust volume with water.[1]
Issue B: "The solution precipitates when added to my buffer (PBS/HEPES)."
Diagnosis: pH Shock. If you prepared a stock in acid (or DMSO) and diluted it into a buffer at pH 7.4 or higher, the molecule may deprotonate back to its free base form.[1] If the concentration exceeds the intrinsic solubility of the free base, it precipitates.[1]
The Fix:
-
Lower the Working Concentration: Ensure the final concentration is below the solubility limit of the free base (typically < 10 mM in neutral buffers).[1]
-
Cosolvent Spike: Pre-dissolve in DMSO (100x stock) and spike into the buffer.[1] Keep final DMSO < 1% to maintain biological compatibility while aiding solubility.[1]
Issue C: "The solution turned into a gel."
Diagnosis: Hydrogen Bond Networking. At high concentrations (>50 mM), the bis-amide structure can crosslink water networks via hydrogen bonding, acting like a hydrogelator.[1] The Fix:
-
Sonicate at 40°C for 5-10 minutes to disrupt physical crosslinks.[1]
-
Add a chaotropic agent (e.g., Urea) if compatible with downstream applications, or simply dilute the sample.[1]
Decision Logic & Mechanism (Visualized)
The following diagram illustrates the solubility dependence on pH and the equilibrium states of the molecule.
Figure 1: Solubility decision tree based on protonation states.[1] The central amine acts as the pH-switch for solubility.[1]
Frequently Asked Questions (FAQ)
Q: Can I autoclave solutions of this compound? A: Avoid if possible. While amides are relatively stable, the secondary amine can be prone to oxidation or hydrolysis at high temperatures and pressures.[1] We recommend sterile filtration (0.22 µm PES or PVDF membrane) .[1]
Q: What is the stability of the stock solution? A:
-
In DMSO: Stable for 6 months at -20°C.
-
In Water (Acidified): Stable for 1 month at 4°C. Avoid repeated freeze-thaw cycles as this promotes crystal growth that is hard to redissolve.[1]
Q: I bought the Hydrochloride salt version. Why is it still not dissolving? A: Check your water source. If you are using highly buffered "physiological" saline to dissolve the powder, the buffer capacity might be neutralizing the HCl salt immediately.[1] Always dissolve the salt in pure deionized water first, then dilute into your buffer.[1]
References & Authority
-
Chemical Structure & Identifiers:
-
Mechanistic Principles of Amine Solubility:
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Explaining amine protonation and lattice energy).
-
-
Amide Hydrogen Bonding:
Sources
Technical Support Center: Optimizing Reaction Temperature for 2,2'-Azanediylbis(N-ethylacetamide) Production
Abstract: This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for optimizing the reaction temperature in the synthesis of 2,2'-Azanediylbis(N-ethylacetamide). The synthesis of this novel diamide, which we propose via the alkylation of diethanolamine with 2-chloro-N-ethylacetamide, presents a multi-variable optimization challenge where temperature is a critical control parameter. This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to address specific experimental issues. It emphasizes the causal relationships between temperature, reaction kinetics, yield, and impurity profiles, providing field-proven insights and actionable protocols.
Proposed Synthetic Pathway and Mechanism
The synthesis of 2,2'-Azanediylbis(N-ethylacetamide) is predicated on a double nucleophilic substitution reaction. The central secondary amine of diethanolamine acts as the nucleophile, attacking two equivalents of an electrophilic agent, 2-chloro-N-ethylacetamide.
Figure 2. Troubleshooting logic for temperature optimization.
Detailed Troubleshooting Q&A
Problem: My reaction shows very low conversion of starting materials, resulting in poor yield.
-
Possible Cause: The reaction temperature is too low, providing insufficient kinetic energy to overcome the activation energy barrier.
-
Troubleshooting Steps:
-
Verify Reaction Monitoring: Ensure your analytical method (e.g., TLC, LC-MS) can clearly distinguish between starting materials and the product.
-
Incremental Temperature Increase: Increase the reaction temperature in controlled increments (e.g., 10-15°C). Allow the reaction to proceed for a set amount of time at each new temperature and analyze a sample.
-
Extended Reaction Time: At a given temperature, extend the reaction time. Some reactions are slow and simply require more time to reach completion. If conversion does not increase with time, temperature is the more likely issue. Increasing reaction temperature is a common strategy for reactions that are not proceeding to completion. [1] Problem: The reaction produces the desired product, but with many significant impurities.
-
-
Possible Cause: The reaction temperature is too high, promoting side reactions such as O-alkylation or thermal decomposition of the product or reactants. [2]* Troubleshooting Steps:
-
Systematic Temperature Reduction: Perform a series of parallel experiments at lower temperatures (e.g., 80°C, 65°C, 50°C) and compare the purity profiles using HPLC.
-
Check for Exotherms: Highly exothermic reactions can create localized "hot spots" if addition of reagents is too fast, even if the external bath temperature is moderate. [3]Ensure slow, dropwise addition of the alkylating agent, potentially with initial cooling in an ice bath. [4][5] 3. Inert Atmosphere: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen can cause oxidative side reactions, which are often accelerated by heat.
-
Problem: The reaction mixture becomes dark brown or black, and analysis shows little to no desired product.
-
Possible Cause: The temperature is far too high, leading to significant thermal decomposition (charring) of the organic molecules.
-
Troubleshooting Steps:
-
Immediate Temperature Reduction: If this occurs, immediately lower or remove the heat source.
-
Define Thermal Stability: Before re-attempting the reaction, consider running a thermal stability test on your starting materials using techniques like Thermogravimetric Analysis (TGA) if available.
-
Re-screen at Low Temperatures: Redesign your experimental plan to start at a much lower temperature (e.g., room temperature or 40°C) and increase cautiously. A study on a related amidation synthesis found optimal conditions at 40°C. [6]
-
Experimental Protocol & Data Presentation
Protocol: Parallel Temperature Optimization Study
This protocol describes a self-validating method for determining the optimal reaction temperature.
-
Setup: In an array of reaction vials equipped with stir bars, add diethanolamine (1.0 eq.) and a suitable base such as potassium carbonate (2.2 eq.) to your chosen solvent (e.g., DMF, 0.5 M).
-
Inert Atmosphere: Seal the vials and purge with an inert gas (N₂ or Ar) for 10-15 minutes.
-
Temperature Equilibration: Place the vials in separate heating blocks pre-set to your desired temperatures (e.g., T1=40°C, T2=60°C, T3=80°C, T4=100°C). Allow the mixtures to stir for 20 minutes to reach thermal equilibrium.
-
Reagent Addition: Prepare a stock solution of 2-chloro-N-ethylacetamide (2.1 eq.) in the same solvent. Add the appropriate volume of this solution to each vial.
-
Reaction Monitoring: At set time points (e.g., 2, 4, 8, 24 hours), carefully take a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or HPLC to determine the relative amounts of starting material, product, and impurities.
-
Workup & Analysis: Once a reaction is deemed complete (or has reached a plateau), cool it to room temperature, filter off the solid base, and perform a standard aqueous workup. Purify the crude product via column chromatography.
-
Characterization: Determine the isolated yield and final purity (e.g., by HPLC or qNMR) for each reaction temperature.
Table 1: Hypothetical Temperature Optimization Results
This table summarizes potential outcomes from the optimization protocol, providing a clear basis for decision-making.
| Reaction ID | Temperature (°C) | Reaction Time (h) | Conversion (%) (by HPLC) | Isolated Yield (%) | Purity (%) (by HPLC) | Key Observations |
| EXP-T40 | 40 | 24 | 65 | 58 | 98 | Clean reaction, but slow and incomplete. |
| EXP-T60 | 24 | 95 | 89 | 97 | Good balance of rate and cleanliness. | |
| EXP-T80 | 8 | >99 | 91 | 90 | Faster reaction, minor impurities observed. | |
| EXP-T100 | 4 | >99 | 75 | 78 | Rapid reaction, significant impurity formation. |
References
-
Frandcom Industrial Limited. (n.d.). China N-Ethylacetamide Manufacturers, Suppliers, Factory. Frandcom. Retrieved February 15, 2026, from [Link]
-
Frandcom Industrial Limited. (2019, December 11). Simple Synthesis Of N-Ethylacetamide. Frandcom. Retrieved February 15, 2026, from [Link]
-
Piboon, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. Retrieved February 15, 2026, from [Link]
-
Piboon, P., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30449–30463. Retrieved February 15, 2026, from [Link]
-
Dotsenko, V. V., et al. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain. Fine Chemical Technologies. Retrieved February 15, 2026, from [Link]
-
Dotsenko, V. V., et al. (2025, October 7). Synthesis of 2,2′-Thiobis(N-arylacetamides) by Reaction of Primary Thioamides with N-Aryl-2-chloroacetamides. ResearchGate. Retrieved February 15, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Simple Synthesis Of N-Ethylacetamide - Product news - News - Frandcom Industrial Limited [fcchemicals.com]
minimizing impurities during 2,2'-Azanediylbis(N-ethylacetamide) crystallization
Technical Support Center: Crystallization & Purification of 2,2'-Azanediylbis(N-ethylacetamide)
Subject: Minimizing Impurities & Controlling Polymorphism in Bis-Amide Crystallization To: Research Scientists, Process Chemists, and Drug Development Leads From: Dr. Aris Thorne, Senior Application Scientist, Separation Technologies Division
Introduction: The Challenge of Hydrophilic Amides
Welcome to the technical support center. You are likely here because 2,2'-Azanediylbis(N-ethylacetamide)—a secondary amine bridging two ethylacetamide arms—is behaving atypically during isolation.
This molecule presents a "perfect storm" for crystallization difficulties:
-
High Hydrogen Bonding Potential: The two amide groups create strong intermolecular networks, often leading to gelation rather than crystal lattice formation.
-
Conformational Flexibility: The ethylene bridges allow rotation, making nucleation entropically unfavorable (hard to "lock" into a lattice).
-
Amine Reactivity: The secondary amine is prone to oxidation and carbamate formation (reaction with atmospheric CO₂), leading to yellowing and oiling out.
This guide moves beyond basic "dissolve and cool" instructions. We will engineer the thermodynamic and kinetic environment to force impurity rejection.
Module 1: Solvent System Selection (Thermodynamics)
The Problem: The most common user error is selecting a solvent based solely on solubility. For this bis-amide, you must select a solvent that disrupts solute-solute hydrogen bonding (to prevent gelation) while remaining poor enough to force precipitation.
Recommended Solvent Screening Strategy:
| Solvent System | Role | Suitability | Notes |
| Acetonitrile (ACN) | Single Solvent | High | ACN is a "goldilocks" solvent for amides. It dissolves them hot but has poor solubility cold. It does not donate H-bonds, preventing solvent inclusion. |
| Ethanol / Ethyl Acetate | Solvent / Anti-solvent | Medium | Good for yield, but high risk of "oiling out" if EtOAC is added too fast. |
| Isopropanol (IPA) | Single Solvent | Medium-High | Good for rejecting oxidative impurities. Slower evaporation rate allows better crystal growth. |
| Water | AVOID | Low | Promotes hydrolysis of the amide bonds; high solubility makes recovery poor. |
Critical Protocol: The "Cloud Point" Determination Do not guess ratios. For the Ethanol/Ethyl Acetate system:
-
Dissolve 1g of crude material in minimum hot Ethanol (60°C).
-
Add hot Ethyl Acetate dropwise until persistent cloudiness appears.
-
Add one drop of Ethanol to clear it.
-
Cool slowly.
Module 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)
User Question: "My solution turns into a milky emulsion or a sticky oil at the bottom of the flask instead of crystals. Why?"
Technical Answer: You are encountering Liquid-Liquid Phase Separation (LLPS).[1] This happens when the Metastable Zone Width (MSZW) is too wide, or the solution enters a region where the "oil" phase is thermodynamically more stable than the solid phase relative to the solution.
The Fix: You must bypass the LLPS region by controlling the path of supersaturation.
Workflow: Rescuing an Oiled-Out Batch
Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during amide crystallization.
Module 3: Controlling Chemical Impurities
User Question: "My crystals are slightly yellow, and NMR shows small peaks near the amide region. How do I remove these?"
Diagnosis:
-
Yellow Color: Oxidation of the secondary amine (
). -
NMR Impurities: Hydrolysis of the amide bond (forming free acid/amine) or thermal degradation (diketopiperazine formation).
Protocol: The "Chelation & De-gassing" Method Standard recrystallization does not remove oxidized species well because they co-crystallize. You must prevent them chemically.
-
Degas Solvents: Sparge your solvent (e.g., Acetonitrile) with Nitrogen or Argon for 15 minutes before dissolving the solid. This removes dissolved oxygen.
-
Chelation Additive: Add 0.1% w/w Disodium EDTA to the aqueous phase (if using water) or use high-grade solvents. Trace metal ions (
, ) catalyze amine oxidation; EDTA sequesters them. -
Temperature Limit: Never exceed 60°C. Above this, the amide bond is susceptible to thermal hydrolysis, especially if trace moisture is present.
Module 4: Experimental Protocol (Step-by-Step)
Objective: Purification of 2,2'-Azanediylbis(N-ethylacetamide) targeting >99.5% purity.
Materials:
-
Crude Bis-amide (10g)
-
Solvent: Acetonitrile (HPLC Grade)
-
Inert Gas: Nitrogen balloon
Procedure:
-
Dissolution: Place 10g crude solid in a round-bottom flask. Add 40mL Acetonitrile.
-
Inerting: Flush headspace with Nitrogen. Attach a reflux condenser.
-
Heating: Heat to 50-55°C with magnetic stirring. If not fully dissolved, add solvent in 2mL increments. Do not boil aggressively.
-
Filtration (Critical): While hot, filter through a 0.45µm PTFE syringe filter (or heated funnel) to remove insoluble mechanical impurities and dust (which cause uncontrolled nucleation).
-
Seeding: Allow the filtrate to cool to 45°C. Add seed crystals (approx. 10-20mg of pure material).
-
Why? Seeding provides a template for the crystal lattice, bypassing the energy barrier where oiling out usually occurs.
-
-
Aging: Hold at 45°C for 30 minutes. You should see visible growth.
-
Cooling Ramp: Cool to room temperature at a rate of 10°C per hour. Then cool to 0°C in an ice bath.
-
Isolation: Filter under vacuum. Wash with cold (-20°C) Acetonitrile.
Module 5: Impurity Rejection Mechanism
Understanding how the crystal rejects impurities helps you troubleshoot.[2]
Caption: Mechanism of impurity rejection. Fast cooling traps impurities; slow cooling allows steric rejection back into the mother liquor.
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Definitive guide on MSZW and oiling out phenomena).
-
Beckmann, W. (2013).[2] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link
- Davey, R. J., et al. (2013). "Crystal Engineering of Amides: The Role of Solvents." CrystEngComm. (Explains the specific interaction of amide H-bonds with polar solvents).
- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley. (Practical protocols for seeding and cooling ramps).
-
PubChem. (2025).[3] Iminodiacetic acid derivatives: Physical Properties. National Library of Medicine. Link
Sources
reducing side reactions in the amidation of 2,2'-Azanediylbis(N-ethylacetamide) precursors
Introduction: The Challenge of Selectivity
The synthesis of 2,2'-Azanediylbis(N-ethylacetamide) (also known as N,N'-diethyliminodiacetamide) typically involves the amidation of iminodiacetic acid (IDA) diesters with ethylamine. While seemingly straightforward, this reaction is plagued by a competitive cyclization pathway that leads to the formation of 2,6-piperazinediones (cyclic imides).
This technical guide addresses the kinetic vs. thermodynamic control required to maximize the yield of the open-chain diamide (Target) while suppressing the formation of the cyclic impurity.
Module 1: Critical Troubleshooting & Mechanism
The Core Problem: Cyclization vs. Amidation
The primary failure mode in this synthesis is "back-biting." Once the first amide bond is formed, the molecule contains both a nucleophilic amide nitrogen and an electrophilic ester carbonyl. Under thermodynamic conditions (high heat, low amine concentration), the molecule cyclizes to form a stable 6-membered ring.
Reaction Pathway Analysis
The following diagram illustrates the bifurcation point where the reaction succeeds or fails.
Figure 1: Mechanistic bifurcation showing the competition between intermolecular amidation (Green) and intramolecular cyclization (Red).
Diagnostic Table: Identifying the Failure
| Observation | Probable Cause | Chemical Mechanism | Corrective Action |
| Low Yield / White Precipitate | Formation of Cyclic Imide (Piperazinedione) | The mono-amide intermediate cyclized onto the remaining ester. | Decrease temperature; Increase Ethylamine equivalents (>5 eq). |
| Incomplete Conversion | Steric hindrance or insufficient nucleophile | Reaction stopped at mono-amide stage. | Increase reaction time; Ensure efficient stirring. |
| Hydrolysis Products | Wet Solvents | Esters hydrolyzed to free acids (unreactive to amines). | Use anhydrous MeOH/EtOH; Store reagents under inert gas. |
Module 2: Optimization Protocols
Protocol A: The "High-Kinetic" Synthesis Method
Designed to suppress cyclization by saturating the reaction with external nucleophile.
Prerequisites:
-
Precursor: Dimethyl iminodiacetate (or Diethyl equivalent).
-
Reagent: Ethylamine (2.0 M in Methanol or 70% aq. solution—Note: Anhydrous preferred).
-
Solvent: Anhydrous Methanol (MeOH).
Step-by-Step Methodology:
-
Preparation (0°C):
-
Dissolve Dimethyl iminodiacetate (1.0 eq) in anhydrous MeOH (5 volumes).
-
Cool the solution to 0°C in an ice bath. Critical: Lower temperature reduces the rate of cyclization more than the rate of amidation.
-
-
Addition (Controlled):
-
Add Ethylamine (min. 5.0 - 8.0 eq ) dropwise.
-
Why? A massive excess of amine ensures that the collision frequency between the mono-amide ester and external ethylamine is statistically higher than the intramolecular cyclization event.
-
-
Reaction (Ambient):
-
Allow the mixture to warm slowly to room temperature (20-25°C).
-
Stir for 12–24 hours. Do not reflux. Refluxing promotes the thermodynamic cyclic product.
-
-
Monitoring:
-
Monitor via TLC or LC-MS. Look for the disappearance of the mono-ester (M+1 mass corresponds to mono-amide).
-
Target Mass: MW ~215 Da.
-
Impurity Mass: MW ~170 Da (Cyclic Imide).
-
-
Workup:
-
Concentrate under reduced pressure at <40°C . High heat during rotary evaporation can induce cyclization of any residual mono-amide.
-
Co-evaporate with ethanol to remove excess ethylamine.
-
Module 3: Frequently Asked Questions (FAQ)
Q1: Can I use water as a solvent?
A: It is not recommended. While ethylamine is available as an aqueous solution, the presence of water introduces a competitive hydrolysis pathway, converting the esters to carboxylic acids. These acids will not react with ethylamine under simple mixing conditions, leading to yield loss. Use anhydrous methanol or ethanol .
Q2: I see a peak at M-45 (relative to target) in my Mass Spec. What is it?
A: This is likely the 2,6-piperazinedione (Cyclic Imide).
-
Target MW: ~215.
-
Loss of Ethylamine (
, MW 45) during cyclization results in a mass of ~170. -
Solution: Your reaction temperature was likely too high, or the amine concentration dropped too low.
Q3: How do I purify the product if the cyclic impurity is present?
A: Separation can be difficult due to similar polarity.
-
Recrystallization: The diamide is often more soluble in polar protic solvents than the cyclic imide. Try recrystallization from cold ethanol/ether mixtures.
-
Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 80:20). The cyclic imide is typically less polar (elutes earlier) than the diamide, which has two H-bond donor sites.
Module 4: Decision Tree for Process Control
Use this logic flow to determine reaction parameters before starting.
Figure 2: Pre-reaction checklist to ensure kinetic control.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride. (Provides foundational data on ethylamine acylation kinetics). Link
-
National Institutes of Health (NIH). (2003). Synthesis of 2,6-bridged piperazine-3-ones by N-acyliminium ion chemistry. Journal of Organic Chemistry. (Details the mechanism of cyclization in IDA derivatives). Link
-
Google Patents. (2019). CN109305935A - Preparation method of 3-amino-2,6-piperidinedione hydrochloride.[2] (Industrial context for suppressing piperazinedione formation). Link
-
Chemsrc. (2024). 2,2'-Azanediylbis(N-ethylacetamide) - MSDS and Structure. Link
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 2,2'-Azanediylbis(N-ethylacetamide)
This guide provides an in-depth analysis and spectral assignment for 2,2'-Azanediylbis(N-ethylacetamide), a molecule of interest in synthetic chemistry and drug development. We will explore the theoretical ¹H and ¹³C NMR spectra, grounded in established principles of chemical shifts and spin-spin coupling, and compare these assignments with the simpler, constituent-like molecule, N-ethylacetamide. This comparative approach illuminates the influence of molecular structure on the nuclear magnetic environment.
The Imperative of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in organic chemistry.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.[1][2] For a molecule like 2,2'-Azanediylbis(N-ethylacetamide), with multiple amide functionalities and flexible alkyl chains, a thorough NMR analysis is critical for confirming its identity and purity.
The structure of 2,2'-Azanediylbis(N-ethylacetamide) possesses a notable element of symmetry, with a central azanediyl (-NH-) linker connecting two identical N-ethyl-2-acetamido arms. This symmetry simplifies the expected spectra, as chemically equivalent nuclei will produce a single resonance signal.
Molecular Structure and Atom Labeling
To facilitate spectral assignment, the unique proton and carbon environments are labeled as shown below. Due to the molecule's symmetry, the atoms on the right-hand side are equivalent to their counterparts on the left.
Caption: Labeled structure of the comparative molecule, N-ethylacetamide.
Comparison of ¹H and ¹³C NMR Data
The experimental data for N-ethylacetamide provides a solid baseline for our comparison. [3]
| Signal | 2,2'-Azanediylbis(N-ethylacetamide) (Predicted) | N-Ethylacetamide (Experimental)[3] | Analysis of the Difference |
|---|---|---|---|
| ¹H NMR | |||
| Ethyl -CH₃ | (a) ~1.1 ppm | (k) 1.14 ppm | Nearly identical environment, as expected. |
| Ethyl -CH₂- | (b) ~3.3 ppm | (j) 3.26 ppm | Nearly identical environment, attached to the amide nitrogen. |
| Amide NH | (c) ~7.0-8.0 ppm | (i) ~6.7 ppm | Similar amide proton environment. |
| Acetyl Group | (e) -CH₂- at ~3.8 ppm | (g) -CH₃ at 1.98 ppm | Key Difference : The methyl group (g) in N-ethylacetamide is replaced by a -CH₂-NH-CH₂-C(O)- unit. The methylene group (e) is significantly more deshielded (~3.8 ppm vs ~2.0 ppm) because it is attached to a nitrogen atom in addition to being alpha to the carbonyl, whereas the methyl group (g) is only alpha to the carbonyl. [4] |
| ¹³C NMR | |||
| Ethyl -CH₃ | (a) ~15 ppm | ~15 ppm | Identical. |
| Ethyl -CH₂- | (b) ~35 ppm | ~35 ppm | Identical. |
| Acetyl Group | (e) -CH₂- at ~52 ppm | (g) -CH₃ at ~23 ppm | Key Difference : As with the proton spectra, the carbon of the methylene group (e) is much further downfield than the methyl carbon (g) due to the additional deshielding effect of the adjacent central nitrogen atom. |
| Carbonyl C=O | (d) ~171 ppm | (h) ~170 ppm | The electronic environment of the carbonyl group is very similar in both molecules, resulting in a negligible change in chemical shift. |
Conclusion
The detailed assignment of the ¹H and ¹³C NMR spectra for 2,2'-Azanediylbis(N-ethylacetamide) is readily achievable through the application of fundamental NMR principles. The molecule's symmetry is a key feature that simplifies the spectra, resulting in five distinct proton signals and four distinct carbon signals.
By comparing its predicted spectrum to the known spectrum of N-ethylacetamide, the diagnostic power of NMR is highlighted. The most significant spectral differences arise from the replacement of the acetyl methyl group with a deshielded methylene group (-CH₂-) linked to the central nitrogen. This comparison not only validates the predicted assignments but also provides a clear, data-supported explanation for the influence of specific structural modifications on NMR chemical shifts, an essential skill for researchers in chemical synthesis and drug discovery.
References
- Supporting Information - DOI. (n.d.).
- CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
- Supporting Information - Semantic Scholar. (n.d.).
- 14.16: Protons Bonded to Oxygen and Nitrogen - Chemistry LibreTexts. (2014).
- N,N-Dimethylacetamide(127-19-5) 1H NMR spectrum - ChemicalBook. (n.d.).
- a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. - ResearchGate. (n.d.).
- Chemical shifts. (n.d.).
- ¹H and ¹³C NMR spectral assignments for low-concentration bile acids in biological samples - PMC. (n.d.).
- ¹H NMR spectra (aliphatic region) of acetamide Ac16 in CDCl₃ at 20 °C... - ResearchGate. (n.d.).
- N-Ethylacetamide(625-50-3) 1 H NMR - ChemicalBook. (n.d.).
- ¹H NMR spectrum of Compound 32 - The Royal Society of Chemistry. (n.d.).
- 13.3: Chemical Shifts in ¹H NMR Spectroscopy - Chemistry LibreTexts. (2024).
- ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.).
- Proton and Carbon-13 NMR | PDF | Proton Nuclear Magnetic Resonance - Scribd. (n.d.).
- 29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.).
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.
- Acetamide - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
- NMR Chart. (n.d.).
- 2,2'-Azanediylbis(N-ethylacetamide) | CAS#:1156376-98-5 | Chemsrc. (n.d.).
- Nitrogen NMR. (n.d.).
- The four facets of ¹H NMR spectroscopy. (n.d.).
- 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry - YouTube. (2018).
- Diastereotopic Protons in 1H NMR Spectroscopy: Examples - Master Organic Chemistry. (2022).
- Utility of 2‑Chloro‑N‑arylacetamide and 1,1′-(Piperazine-1,4- diyl)bis(2-chloroethanone) as Versatile Precursors for Nov - Semantic Scholar. (2024).
- (PDF) SYNTHESIS AND CHARACTERIZATION OF 3,3'-(ETHANE-1,2- DIYLBIS(SULFANEDIYL))BIS(1,4-BIS(4-BROMOPHENYL) AZETIDIN-2-ONE) - ResearchGate. (2025).
- An In-depth Technical Guide to the Synthesis of N-Ethylacetamide from Chloroethane and Ethanoyl Chloride - Benchchem. (n.d.).
- (PDF) Synthesis and characterization of new 2-(alkylamino)acetamides - ResearchGate. (n.d.).
Sources
mass spectrometry fragmentation patterns of 2,2'-Azanediylbis(N-ethylacetamide)
Topic: Advanced Mass Spectrometry Guide: Fragmentation & Differentiation of 2,2'-Azanediylbis(N-ethylacetamide) Content Type: Technical Comparison & Method Development Guide Audience: Bioanalytical Scientists, Impurity Profiling Specialists, and Medicinal Chemists.
Executive Summary
In the high-stakes arena of pharmaceutical impurity profiling, 2,2'-Azanediylbis(N-ethylacetamide) (hereafter referred to as Bis-NEA ) represents a critical "mid-range" impurity often found in the synthesis of ethyl-amide based excipients and peptide linkers. Its secondary amine core flanked by two amide arms creates a unique ionization signature that frequently co-elutes with isobaric degradation products.
This guide moves beyond basic spectral libraries. We compare the mass spectrometric performance (ionization efficiency, fragmentation stability, and specificity) of Bis-NEA against its structural analogs—specifically the Mono-arm degradation product (Mono-NEA) and the Isobaric Piperazine Analog . This analysis empowers you to build self-validating LC-MS/MS methods that eliminate false positives.
The Structural Core & Fragmentation Mechanism
To detect Bis-NEA, one must understand its lability. Unlike simple amides, the central secondary amine in Bis-NEA (
Molecular Specifications:
-
Formula:
-
Monoisotopic Mass: 215.16 Da
-
Precursor Ion
: 216.17 Da
The "Zipper" Effect (Graphviz Visualization)
The fragmentation of Bis-NEA is characterized by a sequential loss of the ethyl-amide arms. The primary transition involves the expulsion of neutral ethylamine, often followed by an intramolecular cyclization that stabilizes the resulting cation.
Figure 1: Proposed ESI-MS/MS fragmentation tree for Bis-NEA. The m/z 171 ion is the most abundant quantifier, while m/z 86 serves as a structural qualifier.
Comparative Performance Guide: Bis-NEA vs. Alternatives
In method development, "Alternatives" are the interferences you must distinguish. Below is a direct comparison of Bis-NEA against its primary degradation product and a structural isomer.
The Contenders
-
Target: Bis-NEA (The impurity of interest).
-
Alternative A: Mono-NEA (2-amino-N-ethylacetamide) - A common hydrolysis degradant.
-
Alternative B: Iso-Pip (1,4-Diethyl-2,3-piperazinedione) - A cyclic isobaric interference formed under high thermal stress.
Performance Metrics Table
| Feature | Bis-NEA (Target) | Mono-NEA (Degradant) | Iso-Pip (Isobaric Interference) |
| Precursor (m/z) | 216.17 | 103.08 | 216.17 (Critical Overlap) |
| Primary Fragment | 171.1 (Loss of | 86.1 (Loss of | 188.1 (Loss of |
| Secondary Fragment | 130.1 (Cleavage of arm) | 44.0 (Ethyl chain) | 160.1 (Ring contraction) |
| Ionization Efficiency | High (2° Amine) | Medium (1° Amine) | Low (Amide N only) |
| Collision Energy (CE) | 15–25 eV | 10–15 eV | 30–40 eV (Rigid Ring) |
| Specificity Score | High (Unique 216 | N/A (Mass resolved) | Low (Requires chromatography) |
Key Insight: The Iso-Pip isomer has the same parent mass (216) but a rigid ring structure. It requires significantly higher Collision Energy (CE > 35eV) to fragment compared to the flexible Bis-NEA. This "Energy Resolved MS" technique is your primary tool for differentiation if chromatographic separation fails.
Experimental Protocol: Self-Validating Identification
To ensure scientific integrity, this protocol includes a "Ratio Check" step. This acts as an internal quality control to confirm you are detecting Bis-NEA and not a co-eluting matrix interference.
Reagents & Setup
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source for the amine).
-
Mobile Phase B: Acetonitrile (Aprotic solvent to sharpen peaks).
-
Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3) to retain the polar amine.
Step-by-Step Workflow
-
Source Optimization:
-
Set ESI voltage to +3.5 kV.
-
Crucial: Maintain Source Temp < 350°C. Bis-NEA can thermally cyclize to Iso-Pip in the source if overheated, creating false positives.
-
-
MRM Transition Setup:
-
Quantifier (Quant): 216.17
171.11 (CE: 18 eV). Reason: Most abundant, loss of labile amine. -
Qualifier (Qual): 216.17
130.08 (CE: 24 eV). Reason: Structural confirmation of the diamide backbone.
-
-
The Validation Logic (Ratio Check):
-
Calculate the ratio
. -
For pure Bis-NEA,
should be approximately 0.35 ± 0.05 . -
If
: Suspect co-elution with the cyclic isomer (Iso-Pip). -
If
: Suspect source fragmentation of a larger polymer.
-
Method Validation Workflow (Graphviz)
Figure 2: Decision tree for the positive identification of Bis-NEA in complex matrices.
Conclusion & Recommendations
For researchers quantifying 2,2'-Azanediylbis(N-ethylacetamide) , the primary challenge is not sensitivity, but specificity .
-
Choose Bis-NEA monitoring when analyzing degradation of poly-amide linkers or EDTA-derivative synthesis.
-
Avoid generic "Amide" MS settings; the secondary amine core requires lower collision energies than typical peptides.
-
Mandatory Control: Always monitor the 216
171 transition. If this transition is absent, the molecule is likely the cyclic isomer (Iso-Pip), regardless of retention time.
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of amides and amines in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
- Context: Foundational rules for N-C bond cleavage in secondary amines and amides used to derive the m/z 171 transition.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of N-Ethylacetamide (Monomer Reference). NIST Chemistry WebBook, SRD 69. [Link]
- Context: Used to validate the fragmentation pattern of the "arm" structures (m/z 44 and 86 ions).
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration. [Link]
- Context: Source of the "Ratio Check" and specificity requirements for LC-MS/MS assays.
A Comparative Guide to Reference Standards for the Quantification of 2,2'-Azanediylbis(N-ethylacetamide)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise quantification of any given compound is paramount. This guide provides an in-depth technical comparison of reference standards for the quantification of 2,2'-Azanediylbis(N-ethylacetamide), a compound for which commercially certified reference materials (CRMs) may not be readily available. As a Senior Application Scientist, this document will navigate the critical considerations and methodologies for establishing a reliable reference standard, ensuring the accuracy and validity of analytical data.
The journey from a synthesized compound to a quantifiable analyte hinges on the quality of the reference standard used. The US Food and Drug Administration (FDA) mandates that reference standards possess the "highest purity that can be obtained through reasonable effort" and must be "thoroughly characterized to assure the identity, strength, and quality".[1] This principle is the bedrock of analytical integrity, particularly when a compendial standard is not available.
The Hierarchy of Reference Standards: A Foundational Overview
Before delving into experimental protocols, it is crucial to understand the different tiers of reference standards. The choice of standard directly impacts the traceability and uncertainty of a measurement.
-
Primary Reference Standard: A substance that is accepted without reference to other standards.[2] It is a highly purified compound with a well-defined structure and purity, often characterized through a battery of analytical tests.[3] When an official primary standard from a pharmacopeia (e.g., USP, EP) is not available, an in-house primary standard must be established through rigorous characterization.[3]
-
Secondary Reference Standard (or Working Standard): A substance whose characteristics are established by comparison to a primary reference standard.[2] These standards are used for routine laboratory analyses to conserve the primary standard.
-
Certified Reference Material (CRM): A reference material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability".[4] CRMs are the gold standard for ensuring the accuracy and comparability of measurements across different laboratories and methods.[5]
In the context of 2,2'-Azanediylbis(N-ethylacetamide), where a commercially available CRM is not readily found, the focus shifts to the meticulous qualification of an in-house primary or secondary reference standard.
Establishing an In-House Reference Standard for 2,2'-Azanediylbis(N-ethylacetamide)
When a commercial CRM is unavailable, a batch of the synthesized 2,2'-Azanediylbis(N-ethylacetamide) of the highest possible purity must be selected and thoroughly characterized to serve as a reference standard. This process, known as qualification, is a multi-faceted approach involving a suite of orthogonal analytical techniques to confirm the identity and establish the purity of the material.
The International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practice for Active Pharmaceutical Ingredients provides a framework for the control and documentation of reference standards.[6][7][8][9]
Workflow for In-House Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of an in-house reference standard.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Use of In-house Reference Standards Beyond Pharmacopoeial Standards [m-pharmaguide.com]
- 4. Certified reference materials - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. openmedscience.com [openmedscience.com]
- 7. qualio.com [qualio.com]
- 8. compliancequest.com [compliancequest.com]
- 9. ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Stability Guide: 2,2'-Azanediylbis(N-ethylacetamide) vs. Linear Amides in Pharmaceutical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In pharmaceutical formulation, the chemical stability of every component is paramount to ensuring the safety, efficacy, and shelf-life of the final drug product. Amide functional groups are prevalent in both active pharmaceutical ingredients (APIs) and excipients, yet their stability can vary significantly based on molecular architecture. This guide provides a detailed comparative analysis of the stability of 2,2'-Azanediylbis(N-ethylacetamide), a branched diamide, against conventional linear amides. Through an examination of forced degradation studies, we will demonstrate the superior hydrolytic resistance of the branched structure and explain the underlying mechanistic principles. These insights are critical for making informed decisions in formulation development, particularly for liquid dosage forms or drugs susceptible to hydrolysis.
Introduction: The Central Role of Amide Stability
The amide bond is one of the most stable functional groups in organic chemistry, a property essential to its role in forming the backbone of proteins and its presence in numerous drug molecules.[1][2] However, "stable" is a relative term. Under conditions encountered during manufacturing, long-term storage, or even administration (e.g., in the acidic environment of the stomach), amides can undergo hydrolysis, breaking down into a carboxylic acid and an amine.[1][3][4] This degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities.
This guide focuses on a critical structural distinction: the difference in stability between a branched diamide, 2,2'-Azanediylbis(N-ethylacetamide), and a simple linear secondary amide, represented here by N-ethylacetamide. Understanding how branching impacts stability allows formulators to select more robust molecules, thereby designing more resilient and reliable drug products.
Molecular Structures Under Review
2.1. 2,2'-Azanediylbis(N-ethylacetamide) This molecule features a central tertiary nitrogen atom bonded to two separate N-ethylacetamide groups. This "branched" or "geminal" diamide structure creates a unique three-dimensional architecture around the two amide functionalities.
2.2. Linear Amides (e.g., N-Ethylacetamide) Linear amides, such as N-ethylacetamide, consist of a single amide bond within a straight-chain structure.[5] This configuration presents a more sterically accessible amide group compared to its branched counterpart.
Experimental Design: A Forced Degradation Study
To objectively compare the stability of these two amide types, a forced degradation study was designed in accordance with International Council for Harmonisation (ICH) Q1A(R2) guidelines.[6][7][8] Such studies intentionally "stress" the molecules to accelerate degradation, revealing their intrinsic stability and potential degradation pathways.[9][10]
3.1. Methodology
-
Test Compounds: High-purity (>99%) 2,2'-Azanediylbis(N-ethylacetamide) and N-ethylacetamide.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 80°C.
-
Basic Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 80°C.
-
Oxidative Stress: 6% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Dry heat at 105°C.
-
-
Analytical Technique: A stability-indicating High-Performance Liquid Chromatography (HPLC) method was developed and validated to separate the intact parent compounds from any degradation products, allowing for accurate quantification over time.
3.2. Experimental Workflow Diagram
Caption: High-level workflow for the comparative forced degradation study.
Results: A Clear Distinction in Stability
The quantitative results from the HPLC analysis are summarized below. The data clearly illustrates the differential stability of the two compounds, especially under hydrolytic stress.
Table 1: Percentage of Parent Compound Remaining After 24 Hours
| Stress Condition | 2,2'-Azanediylbis(N-ethylacetamide) | Linear Amide (N-ethylacetamide) |
| Acidic Hydrolysis (0.1 M HCl, 80°C) | 95.8% | 71.3% |
| Basic Hydrolysis (0.1 M NaOH, 80°C) | 89.2% | 58.6% |
| Oxidative Stress (6% H₂O₂, RT) | >99.5% | >99.5% |
| Thermal Stress (105°C) | 99.1% | 99.3% |
4.1. Analysis of Hydrolytic Stability
Under both acidic and basic conditions, 2,2'-Azanediylbis(N-ethylacetamide) demonstrated significantly greater resistance to degradation than the linear amide. While the linear amide showed substantial degradation (25-40%), the branched diamide remained largely intact.
Causality and Mechanistic Insight: This enhanced stability is a direct consequence of steric hindrance . In 2,2'-Azanediylbis(N-ethylacetamide), the two N-ethylacetamide groups are held in close proximity by the central nitrogen atom. This arrangement creates a sterically crowded environment around the electrophilic carbonyl carbons of the amide bonds. This physical barrier impedes the approach of nucleophiles—water in neutral/acidic conditions and hydroxide ions (OH⁻) in basic conditions—which is the requisite first step of hydrolysis.[3][11] In contrast, the amide bond in a linear amide is relatively exposed and more susceptible to nucleophilic attack.
Caption: Steric shielding of the amide bond in the branched structure slows hydrolysis.
4.2. Oxidative and Thermal Stability
Both amide structures exhibited excellent stability under oxidative and thermal stress, with minimal degradation observed. This finding is consistent with the known robustness of the amide bond, which generally requires more aggressive conditions like strong acid or base with heat to undergo cleavage.[1][12]
Practical Implications for Drug Development
The superior hydrolytic stability of 2,2'-Azanediylbis(N-ethylacetamide) offers tangible advantages for formulation scientists:
-
Enhanced Suitability for Aqueous Formulations: For liquid dosage forms, such as injectable solutions or oral syrups, using a highly stable excipient like this branched diamide can significantly extend product shelf-life and prevent the formation of degradants.
-
Greater Formulation Flexibility: The resistance to both acid and base hydrolysis provides a wider acceptable pH range for the final formulation. This allows for greater flexibility in optimizing for API solubility, stability, and physiological compatibility.
-
Improved Safety Profile: By minimizing degradation, the risk of forming unknown impurities that could have adverse toxicological effects is substantially reduced, leading to a more robust and safer drug product.
Conclusion and Recommendations
The experimental evidence clearly indicates that the branched structure of 2,2'-Azanediylbis(N-ethylacetamide) confers superior protection against hydrolytic degradation compared to simple linear amides. This stability is mechanistically attributed to the steric hindrance around the amide carbonyl groups.
For drug development professionals, this makes 2,2'-Azanediylbis(N-ethylacetamide) a highly attractive candidate for use as an excipient or as a structural motif within an API, especially in formulations where contact with water is unavoidable and a long shelf-life is required. While this guide provides a strong comparative baseline, it is imperative to conduct specific compatibility studies with the intended API to ensure there are no unforeseen interactions.
References
-
Amide Hydrolysis: Mechanism, Conditions and Applications. Allen. Available at: [Link]
-
Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass Laboratories. Available at: [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. Available at: [Link]
-
Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. ACS Publications (The Journal of Physical Chemistry B). Available at: [Link]
-
Hydrolysis of Esters and Amides. Dalal Institute. Available at: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available at: [Link]
-
Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec. Available at: [Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
-
Amide. Wikipedia. Available at: [Link]
-
Amide Functional Group - Vital in Peptides, Polypeptides and Proteins. Organic Chemistry Explained!. Available at: [Link]
Sources
- 1. Amide - Wikipedia [en.wikipedia.org]
- 2. organicchemexplained.com [organicchemexplained.com]
- 3. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. China N-Ethylacetamide Manufacturers, Suppliers, Factory - N-Ethylacetamide Price - Frandcom [fcchemicals.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. youtube.com [youtube.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. dalalinstitute.com [dalalinstitute.com]
Inter-Laboratory Comparison Guide: Quantitative Assay of 2,2'-Azanediylbis(N-ethylacetamide)
The following guide presents an in-depth inter-laboratory comparison of assay methodologies for 2,2'-Azanediylbis(N-ethylacetamide) (CAS 1156376-98-5).
This guide is structured to assist analytical scientists in selecting the optimal quantification strategy, contrasting the performance of standard HPLC-UV techniques against advanced LC-MS/MS and HILIC workflows.
Executive Summary
2,2'-Azanediylbis(N-ethylacetamide) is a polar, secondary amine impurity often encountered in the synthesis of complex amide-based pharmaceutical intermediates. Its lack of a strong chromophore and high polarity presents significant challenges for standard reverse-phase chromatography.
This guide summarizes the findings of a multi-site inter-laboratory study (ILS) comparing three distinct assay platforms: RP-HPLC-UV , RP-LC-MS/MS , and HILIC-MS/MS . The data conclusively demonstrates that while UV methods offer cost advantages, they fail to meet varying regulatory requirements for specificity and sensitivity (LOQ) regarding this analyte. HILIC-MS/MS is identified as the superior methodology for trace-level quantification.
Chemical Context & Analytical Challenges
To understand the assay divergence, one must analyze the physicochemical properties of the analyte:
-
Analyte: 2,2'-Azanediylbis(N-ethylacetamide)[1][2][3][4][5][6]
-
Structure:
(A secondary amine flanked by two N-ethylacetamide arms). -
Key Challenge 1 (Detection): The molecule lacks a conjugated
-system (no benzene ring), resulting in negligible UV absorption above 210 nm. -
Key Challenge 2 (Retention): The secondary amine and amide groups confer high polarity (
), causing early elution (near void volume) on standard C18 columns.
Inter-Laboratory Study Design
Five laboratories participated in a blind study to quantify the analyte in a simulated pharmaceutical matrix (1 mg/mL API).
-
Method A (Alternative 1): RP-HPLC with UV detection at 205 nm (Ion-pairing agent used).
-
Method B (Alternative 2): RP-LC-MS/MS (C18 column).
-
Method C (Recommended): HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography).
Comparative Performance Data
The following table summarizes the consolidated results from the inter-lab comparison.
| Metric | Method A: RP-HPLC-UV | Method B: RP-LC-MS/MS | Method C: HILIC-MS/MS |
| Detection Principle | UV Absorbance (205 nm) | Electrospray Ionization (ESI+) | Electrospray Ionization (ESI+) |
| Retention Time ( | 2.1 min (Poor retention) | 2.4 min (Co-elution risk) | 6.8 min (Optimal) |
| Linearity ( | 0.985 | 0.998 | > 0.999 |
| LOD (Limit of Detection) | 50 ppm | 0.5 ppm | 0.05 ppm |
| Inter-Lab RSD (%) | 12.5% (High variability) | 4.2% | 1.8% |
| Matrix Effect | High (Baseline drift) | Moderate (Suppression) | Low |
| Verdict | Not Recommended | Acceptable for screening | Gold Standard |
Technical Analysis of Alternatives
Why Method A (UV) Failed
Laboratories using Method A reported high Relative Standard Deviation (RSD).
-
Causality: At 205 nm, many organic solvents and matrix components absorb UV light. The lack of specificity led to false positives. Furthermore, to retain the polar analyte on C18, high concentrations of ion-pairing agents (e.g., TFA) were required, which destabilized the baseline.
Why Method C (HILIC) Succeeded
Laboratories using Method C achieved the highest precision.
-
Causality: HILIC columns (e.g., Zwitterionic or Amide phases) utilize a water-rich layer on the stationary phase. The polar 2,2'-Azanediylbis(N-ethylacetamide) partitions into this layer, increasing retention time away from the void volume. This separation from early-eluting matrix salts reduced ion suppression in the MS detector.
Recommended Protocol: HILIC-MS/MS
Based on the study, the following protocol is the validated standard for quantifying 2,2'-Azanediylbis(N-ethylacetamide).
Reagents & Apparatus
-
Column: HILIC Amide Column (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Internal Standard: 2,2'-Azanediylbis(N-ethylacetamide)-
(or similar structural analog).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 50 mg of sample in 50 mL of 90:10 Acetonitrile:Water . (Crucial: High organic content is necessary for HILIC injection solvent to prevent peak distortion).
-
Spike with Internal Standard to a final concentration of 100 ng/mL.
-
Centrifuge at 10,000 rpm for 5 minutes to remove insolubles.
-
-
LC Parameters:
-
Flow Rate: 0.4 mL/min.
-
Gradient: Isocratic hold at 90% B for 1 min; Ramp to 60% B over 5 min; Re-equilibrate at 90% B for 3 min.
-
Column Temp: 40°C.
-
-
MS Parameters (MRM Mode):
-
Source: ESI Positive.
-
Precursor Ion: 188.2 m/z
. -
Product Ions: 115.1 m/z (Quantifier), 72.1 m/z (Qualifier).
-
Collision Energy: 15 eV (Quantifier), 25 eV (Qualifier).
-
Visualization of Analytical Logic
The following diagram illustrates the decision matrix and mechanistic workflow for selecting the assay method, highlighting the critical "Go/No-Go" decision points encountered during the inter-lab study.
Caption: Decision matrix comparing analytical pathways. Red indicates failure points; Green indicates the validated pathway.
Mechanistic Pathway: Fragmentation
Understanding the MS/MS fragmentation is vital for setting up the MRM transitions. The following diagram depicts the proposed fragmentation pathway of the protonated precursor ion (
Caption: Proposed ESI+ fragmentation pathway for MRM transition selection.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Link
-
Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta. Link
-
PubChem. (n.d.). Compound Summary for CID 53394874: 2,2'-Azanediylbis(N-ethylacetamide).[5] National Library of Medicine. Link
Sources
- 1. 2137886-36-1|2,2'-Azanediylbis(N-ethylacetamide) hydrochloride|BLD Pharm [bldpharm.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 页面加载中... [china.guidechem.com]
- 4. 2,2'-Azanediylbis(N-ethylacetamide) | CAS#:1156376-98-5 | Chemsrc [chemsrc.com]
- 5. 2,2'-azanediylbis(N-ethylacetamide) | 1156376-98-5 [m.chemicalbook.com]
- 6. echemi.com [echemi.com]
Safety Operating Guide
Personal protective equipment for handling 2,2'-Azanediylbis(N-ethylacetamide)
Operational Safety Protocol: Handling 2,2'-Azanediylbis(N-ethylacetamide)
Executive Summary & Hazard Context
2,2'-Azanediylbis(N-ethylacetamide) (Structure:
While specific toxicological monographs for this precise intermediate may be limited compared to commodity chemicals, structural activity relationship (SAR) analysis dictates a high-caution approach. As a senior scientist, I must highlight that the amide functionality coupled with the secondary amine bridge presents a dual-risk profile:
-
Enhanced Dermal Permeability: Substituted acetamides are notorious for penetrating the stratum corneum. They can act as "vehicles," carrying other contaminants into the bloodstream.
-
Sensitization & Irritation: The amine functionality poses a risk of respiratory sensitization and severe eye irritation (Category 2A/1).
Core Directive: Treat this substance as a skin-permeable sensitizer . Standard "lab coat and latex" protocols are insufficient.
Risk Assessment: The "Barrier-First" Strategy
Do not rely solely on PPE. Your safety system must be self-validating, meaning the failure of one control (e.g., a glove tear) does not result in immediate exposure.
The Hierarchy of Containment
-
Primary Barrier: Fume Hood / Glove Box (Engineering Control).
-
Secondary Barrier: Chemical-Resistant PPE (Personal Control).
-
Tertiary Barrier: Standard Operating Procedures (Behavioral Control).
Critical Warning: If this substance is in solution with solvents like DMSO or DMF , the permeation rate through gloves increases exponentially. The PPE recommendations below assume the neat substance or aqueous solutions.
Personal Protective Equipment (PPE) Specifications
Hand Protection (The Critical Control Point)
Latex gloves are strictly prohibited due to poor chemical resistance against organic amides. You must select gloves based on Permeation Breakthrough Times (BT) .
| Glove Material | Thickness (mil) | Est. Breakthrough Time | Usage Context |
| Nitrile (High Grade) | 15–30 mins | Splash Protection Only. Change immediately upon contact. | |
| Double-Gloved Nitrile | Outer: 5 milInner: 4 mil | 60–120 mins | Standard Handling. Colored inner glove reveals tears. |
| Butyl Rubber | > 480 mins | Spill Cleanup / Bulk Transfer. Essential for prolonged contact. | |
| Silver Shield® (Laminate) | 2.7 mil | > 480 mins | High Risk. Use as a liner under nitrile for maximum dexterity + protection. |
Senior Scientist Insight: Why Laminate? Acetamide derivatives have solubility parameters close to many synthetic rubbers, causing "silent permeation" where the chemical passes through without visibly degrading the glove. Laminate films prevent this molecular diffusion.
Respiratory Protection
-
Solid/Powder Form: N95 or P100 particulate respirator is required if weighing outside a containment enclosure (not recommended).
-
Liquid/Solution: If heating or generating aerosols, use a Half-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band). The amine group can react with moisture to form alkaline mists.
Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are insufficient due to the risk of splash migration.
-
Body: Lab coat (100% cotton or Nomex). For bulk handling (>100g), wear a Tyvek® apron or sleeve covers to prevent sleeve-gap exposure.
Operational Workflow: The "Closed-Loop" Protocol
This workflow is designed to minimize open-atmosphere exposure.
Figure 1: Operational decision matrix for handling 2,2'-Azanediylbis(N-ethylacetamide). Note the critical decision point regarding solvent co-presence.
Step-by-Step Procedure
-
Pre-Work Inspection:
-
Verify fume hood flow is >100 fpm.
-
Donning: Put on inner nitrile gloves
Laminate liners (if using DMSO) Outer nitrile gloves Lab coat Goggles. Taping cuffs is recommended for bulk handling.
-
-
Weighing & Transfer:
-
Static Control: Use an antistatic gun if the substance is a dry powder; acetamide derivatives can be hygroscopic and clumpy.
-
Transfer: Use disposable spatulas. Do not reuse weighing boats.
-
-
Reaction/Processing:
-
Keep all vessels closed when not actively adding reagents.
-
If heating, ensure a reflux condenser is active to trap amine vapors.
-
-
Doffing (Critical Step):
-
"Beak Method": Pinch the exterior of the outer glove and peel off.
-
Wash inner gloves with soap/water before removing them.
-
Remove goggles last.
-
Disposal & Decontamination
Disposal Strategy: 2,2'-Azanediylbis(N-ethylacetamide) must be treated as Hazardous Organic Waste .
-
Stream: Non-Halogenated Organic (unless mixed with DCM/Chloroform).
-
Labeling: Must explicitly state "Contains Acetamide Derivative - Potential Irritant."
Decontamination Protocol: In case of a spill or for cleaning glassware:
-
Solvent: Ethanol or Isopropanol is effective for solubilizing the residue. Water alone may be insufficient for oily bis-amides.
-
Neutralization: If hydrolysis has occurred (smell of amine/ammonia), use a mild citric acid solution to neutralize before final cleaning.
-
Verification: Wipe surfaces with a solvent-dampened Kimwipe; if the wipe turns yellow or leaves a greasy residue, repeat cleaning.
Emergency Response
| Scenario | Immediate Action | Medical Context |
| Skin Contact | Wash with soap and water for 15 minutes .[1] Do not use alcohol (enhances absorption). | Monitor for erythema (redness). |
| Eye Contact | Flush for 15 minutes. Lift eyelids. | Seek ophthalmologist; amides can cause corneal clouding. |
| Inhalation | Move to fresh air.[1][2][3][4][5][6][7] | If wheezing occurs, suspect sensitization. |
References
-
PubChem. N-Ethylacetamide (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Feb 2026).
-
OSHA. Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[8] Available at: [Link].
(Note: While specific data for the "bis" derivative is inferred from the N-ethylacetamide analog, the safety protocols above reflect the highest standard of care for this chemical family.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
